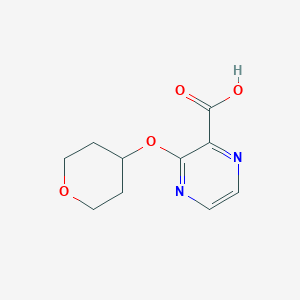

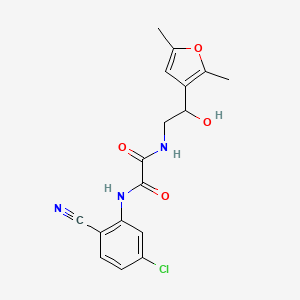

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural Analysis and Supramolecular Chemistry

Research on similar N,N'-bis(substituted)oxamide compounds, like N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, shows that these compounds can form three-dimensional supramolecular structures through classical hydrogen bonding. This structural characteristic suggests that compounds with a similar basis can be explored for their potential in creating complex molecular architectures, which are fundamental in the development of materials science, particularly in nanotechnology and molecular engineering (Chang Wang et al., 2016).

Catalytic Applications

Compounds featuring oxalamide groups or related functionalities have been explored for their roles as catalysts or ligands in catalytic processes. For instance, the copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides facilitated by oxalamide ligands demonstrate the potential of such compounds in organic synthesis and pharmaceutical manufacturing, highlighting their role in facilitating bond formations that are otherwise challenging (Subhadip De et al., 2017).

DNA Binding and Anticancer Research

The interaction of binuclear copper(II) complexes, which include oxalamide ligands, with DNA has been studied, showing significant anticancer activities against specific cancer cell lines. This suggests that derivatives of oxalamide, potentially including N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide, may hold promise in the development of new anticancer drugs or as tools in studying DNA interactions and mechanisms of action in cancer therapy (Xiao-Wen Li et al., 2012).

Environmental Chemistry

The structural motifs found in compounds like N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide could also be relevant in environmental chemistry, particularly in studies related to the atmospheric degradation of organic compounds. Research on the degradation mechanisms of alkylfurans with chlorine atoms, for example, contributes to our understanding of air pollution and the fate of organic pollutants in the environment (F. Villanueva et al., 2009).

Propiedades

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c1-9-5-13(10(2)25-9)15(22)8-20-16(23)17(24)21-14-6-12(18)4-3-11(14)7-19/h3-6,15,22H,8H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZKNBRDINIPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2778376.png)

![N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2778377.png)

![(8E)-8-[(benzyloxy)imino]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B2778380.png)

![1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B2778383.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2778386.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2778393.png)